4-((Hydroxyamino)methyl)phenol
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Overview
Description
4-[(Hydroxyamino)methyl]phenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of a hydroxyamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[(Hydroxyamino)methyl]phenol can be synthesized through the reduction of 4-nitrophenol. One common method involves the use of sodium tetrahydroborate (NaBH4) and iron in water at 20°C. The reaction is monitored using UV-Vis spectroscopy, and the final product is isolated using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of 4-[(hydroxyamino)methyl]phenol typically involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-[(Hydroxyamino)methyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: The hydroxyl group in the compound makes it highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium tetrahydroborate (NaBH4) and iron are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-[(Hydroxyamino)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(hydroxyamino)methyl]phenol involves its interaction with molecular targets through hydrogen bonding and electron donation. The hydroxyl and amino groups in the compound allow it to form strong interactions with enzymes and other proteins, influencing various biochemical pathways . These interactions can lead to the inhibition of microbial growth and the scavenging of free radicals, contributing to its antimicrobial and antioxidant effects .
Comparison with Similar Compounds
4-Aminophenol: Similar in structure but lacks the hydroxyamino group.
4-Nitrophenol: Precursor in the synthesis of 4-[(hydroxyamino)methyl]phenol.
Hydroquinone: Similar in its ability to undergo oxidation and reduction reactions.
Uniqueness: Its ability to participate in a wide range of chemical reactions and its significant biological activity make it a valuable compound in various fields .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4-[(hydroxyamino)methyl]phenol |
InChI |
InChI=1S/C7H9NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-4,8-10H,5H2 |
InChI Key |
AVGJXEUILZPLQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNO)O |
Origin of Product |
United States |
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